

In-Depth Technical Guide to the NMR Analysis of Methyl (S)-(+)-mandelate

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Compound of Interest

Compound Name: Methyl (S)-(+)-mandelate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of **Methyl (S)-(+)-mandelate**, a crucial chiral building block in pharmaceutical development. The document details its synthesis, spectral data, and the determination of its enantiomeric purity using NMR spectroscopy.

Introduction

Methyl (S)-(+)-mandelate is a valuable chiral intermediate widely used in the synthesis of enantiomerically pure pharmaceuticals.^[1] Its stereochemistry is critical as different enantiomers of a drug can have vastly different pharmacological activities. Therefore, accurate and reliable methods for the synthesis and analysis of enantiomerically pure **Methyl (S)-(+)-mandelate** are paramount in drug development and quality control. NMR spectroscopy serves as a powerful tool for both structural elucidation and the determination of enantiomeric purity.

Synthesis of Methyl (S)-(+)-mandelate

The most common method for synthesizing **Methyl (S)-(+)-mandelate** is through the esterification of (S)-(+)-mandelic acid with methanol, typically catalyzed by an acid.

Experimental Protocol: Fischer Esterification of (S)-(+)-mandelic acid

This protocol outlines the synthesis of **Methyl (S)-(+)-mandelate** via Fischer esterification.

Materials:

- (S)-(+)-mandelic acid
- Anhydrous methanol
- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Ethyl acetate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add (S)-(+)-mandelic acid and an excess of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.

- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Methyl (S)-(+)-mandelate**.
- The crude product can be further purified by vacuum distillation or recrystallization to yield pure **Methyl (S)-(+)-mandelate**.

NMR Spectroscopic Data

The structural confirmation of **Methyl (S)-(+)-mandelate** is achieved through ^1H and ^{13}C NMR spectroscopy. In an achiral solvent like deuteriochloroform (CDCl_3), the NMR spectra of the (S)- (+) and (R)-(-) enantiomers are identical. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for racemic Methyl mandelate in CDCl_3 .

^1H NMR Spectral Data

Protons	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
Phenyl-H	7.33 - 7.43	m	-
CH-OH	5.18	d	5.2
O-CH ₃	3.76	s	-
OH	3.45	d	5.6

^{13}C NMR Spectral Data

Carbon	Chemical Shift (δ) [ppm]
C=O	174.1
C (aromatic, quaternary)	138.2
CH (aromatic)	128.6
CH (aromatic)	128.5
CH (aromatic)	126.6
CH-OH	72.9
O-CH ₃	53.0

Determination of Enantiomeric Purity by NMR

To determine the enantiomeric excess (e.e.) of a sample of **Methyl (S)-(+)-mandelate**, a chiral environment must be created in the NMR tube. This is achieved by using a chiral solvating agent (CSA), which forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, allowing for the quantification of each enantiomer.

Experimental Protocol: Enantiomeric Excess Determination using a Chiral Solvating Agent

This protocol provides a general method for determining the enantiomeric purity of Methyl mandelate using a chiral solvating agent.

Materials:

- Sample of Methyl mandelate
- Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative)
- Deuterochloroform ($CDCl_3$)
- NMR tube

Procedure:

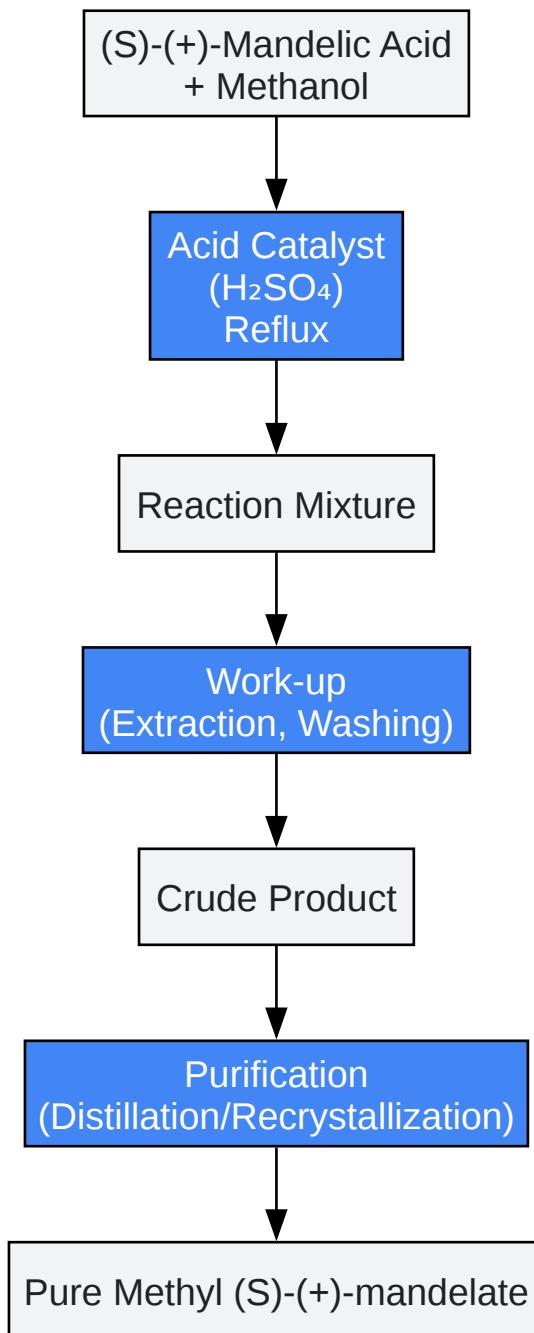
- Accurately weigh the Methyl mandelate sample and the chiral solvating agent and place them in an NMR tube.
- Add approximately 0.6 mL of CDCl_3 to the NMR tube.
- Gently shake the tube to ensure complete dissolution.
- Acquire the ^1H NMR spectrum.
- Identify a well-resolved proton signal that shows separation for the two diastereomeric complexes (e.g., the methoxy (O-CH_3) or the methine (CH-OH) protons).
- Integrate the signals corresponding to each diastereomer.
- Calculate the enantiomeric excess (e.e.) using the following formula: $\text{e.e. (\%)} = \frac{|\text{Integration(S)} - \text{Integration(R)}|}{(\text{Integration(S)} + \text{Integration(R)})} \times 100$

Application in Drug Development

Methyl (S)-(+)-mandelate serves as a key chiral precursor in the synthesis of various pharmaceutical compounds. Its defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), ensuring the desired therapeutic effect. For instance, mandelic acid and its derivatives are used in the synthesis of drugs like tomoxetine and certain cephalosporins. The ability to accurately analyze the enantiomeric purity of this intermediate by NMR is crucial for ensuring the quality and efficacy of the final drug product.

Visualizations

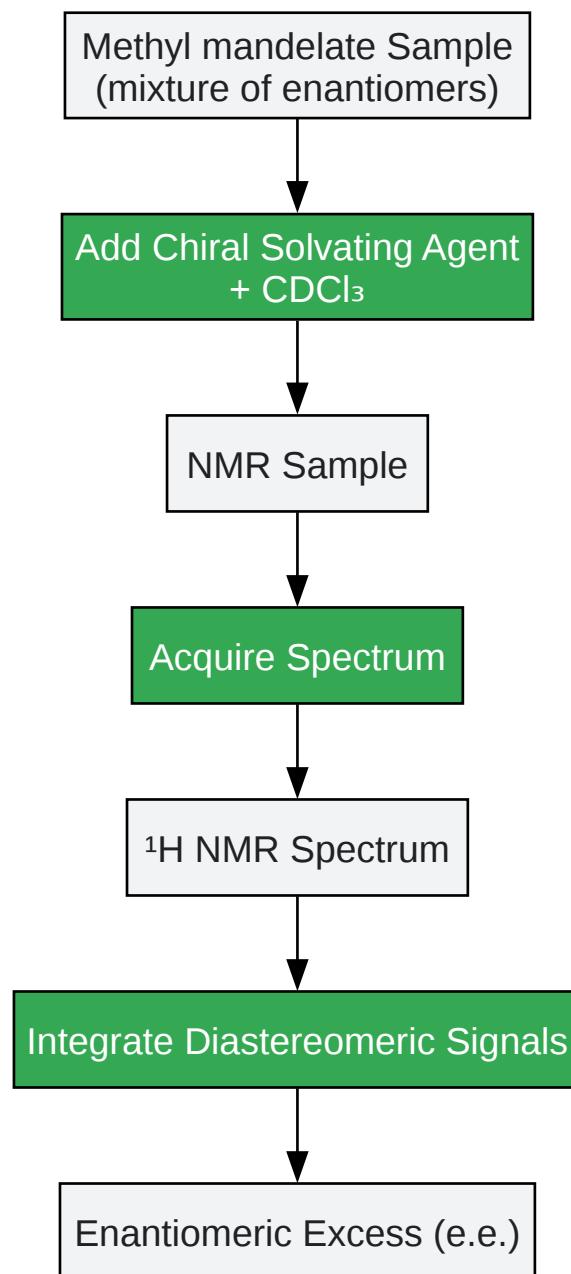
Synthesis Workflow



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Caption: Workflow for the synthesis of **Methyl (S)-(+)-mandelate**.

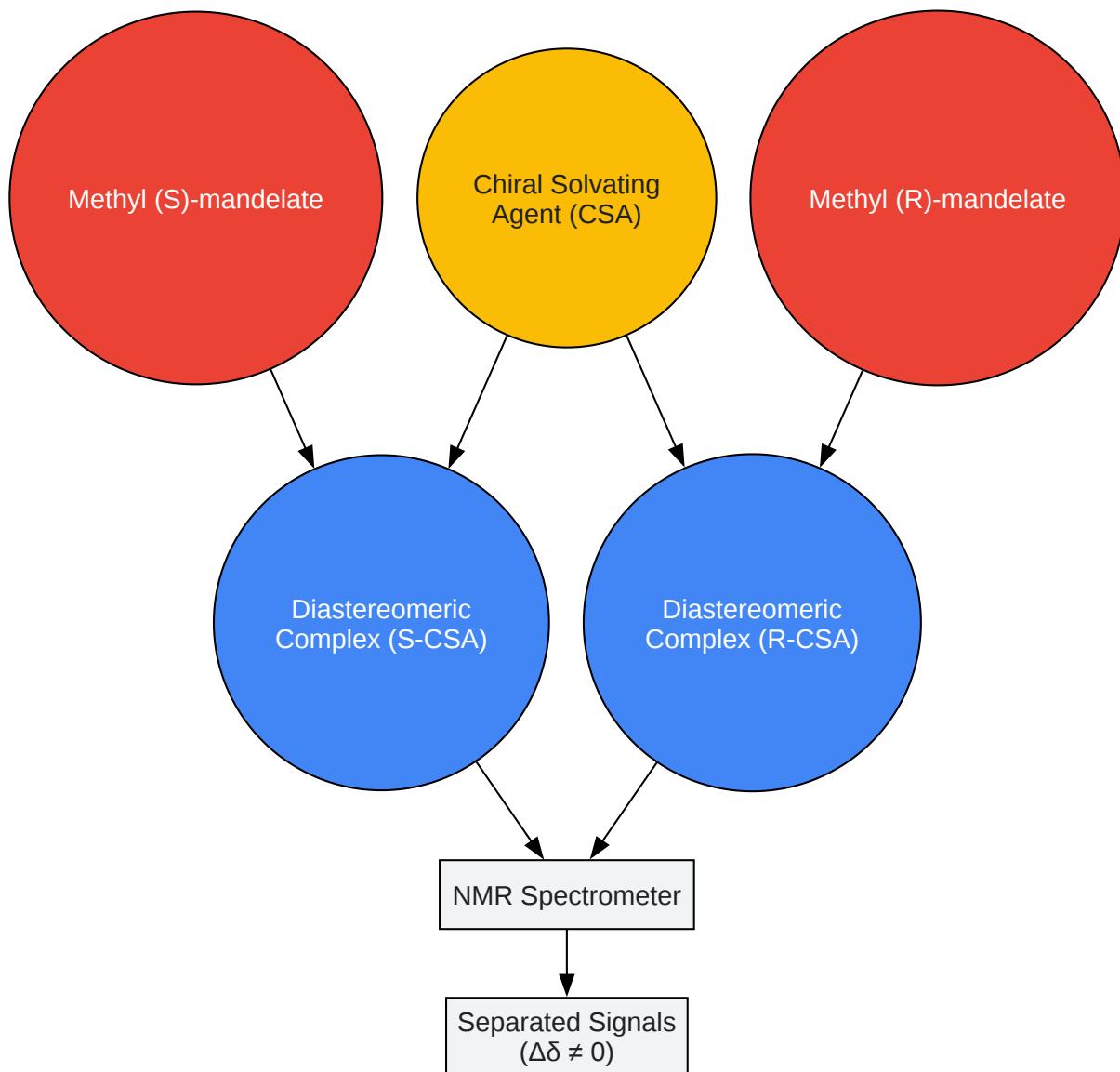
NMR Analysis Workflow for Enantiomeric Purity



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Caption: Workflow for NMR analysis of enantiomeric purity.

Signaling Pathway of Chiral Recognition by NMR



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Caption: Principle of chiral recognition by NMR using a chiral solvating agent.

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References

- 1. chemimpex.com [chemimpex.com]
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